N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide
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Overview
Description
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide is a complex organic compound with the molecular formula C27H29ClN2O2 and a molecular weight of 448.98 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with cyanide and chloroacetamide groups, as well as tert-butylphenyl groups. It is primarily used in research settings and has various applications in chemistry and related fields.
Mechanism of Action
Mode of Action
It’s structurally related compound, n,n-bis(4-tert-butylphenyl)hydroxylamine, reacts via a reductive bromination mechanism . In this process, two hydrogens in ortho positions of benzene rings are substituted by Br2, leading to a two-electron reduction of hydroxylamine to amine . It’s plausible that N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide may interact with its targets in a similar manner, but further studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 4-tert-butylphenyl derivatives with cyanofuran intermediates under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroacetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific chemical properties[][4].
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure due to the presence of tert-butylphenyl groups.
Bis(4-tert-butylphenyl)amine: Shares the tert-butylphenyl moiety but differs in the functional groups attached.
Uniqueness
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide is unique due to its combination of a furan ring with cyanide and chloroacetamide groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c1-26(2,3)19-11-7-17(8-12-19)23-21(16-29)25(30-22(31)15-28)32-24(23)18-9-13-20(14-10-18)27(4,5)6/h7-14H,15H2,1-6H3,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAPSDYAJQNOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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